molecular formula C4H3Cl3O2 B108595 (R)-4-(Trichloromethyl)-2-oxetanone CAS No. 16493-62-2

(R)-4-(Trichloromethyl)-2-oxetanone

Cat. No. B108595
CAS RN: 16493-62-2
M. Wt: 189.42 g/mol
InChI Key: CPNBMBBRKINRNE-UWTATZPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-4-(Trichloromethyl)-2-oxetanone, also known as TCPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TCPO is a highly reactive molecule that has been used in various applications, including as a fluorogenic reagent, a precursor for the synthesis of other compounds, and as a luminescent probe for biological imaging.

Mechanism Of Action

The mechanism of action of (R)-4-(Trichloromethyl)-2-oxetanone is based on its ability to undergo a reaction with primary amines. The reaction involves the formation of an unstable intermediate, which undergoes a ring-opening reaction to form a fluorescent product. The fluorescence of the product is due to the presence of a conjugated system, which results in the emission of light upon excitation.

Biochemical And Physiological Effects

(R)-4-(Trichloromethyl)-2-oxetanone has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, it is essential to handle (R)-4-(Trichloromethyl)-2-oxetanone with care, as it is a highly reactive molecule that can react with a wide range of compounds.

Advantages And Limitations For Lab Experiments

One of the significant advantages of (R)-4-(Trichloromethyl)-2-oxetanone is its high reactivity, which makes it a useful reagent for various applications. (R)-4-(Trichloromethyl)-2-oxetanone is also relatively easy to synthesize and purify, making it readily available for use in scientific research. However, one of the limitations of (R)-4-(Trichloromethyl)-2-oxetanone is its sensitivity to moisture and air, which can result in the formation of unwanted by-products. Additionally, the reaction of (R)-4-(Trichloromethyl)-2-oxetanone with primary amines can be affected by the steric hindrance of the amine, which can limit its use in certain applications.

Future Directions

There are several future directions for the use of (R)-4-(Trichloromethyl)-2-oxetanone in scientific research. One of the areas of interest is the development of new reactions for (R)-4-(Trichloromethyl)-2-oxetanone, which can expand its applications. Additionally, (R)-4-(Trichloromethyl)-2-oxetanone can be used in the development of new fluorescent probes for biological imaging, where its high photostability and low toxicity can be advantageous. Another area of interest is the use of (R)-4-(Trichloromethyl)-2-oxetanone in the development of new materials, such as polymers and nanoparticles, where its reactivity can be beneficial for the synthesis of new compounds.
Conclusion:
In conclusion, (R)-4-(Trichloromethyl)-2-oxetanone is a highly reactive molecule that has gained significant attention in scientific research due to its unique properties. (R)-4-(Trichloromethyl)-2-oxetanone has been used in various applications, including as a fluorogenic reagent, a precursor for the synthesis of other compounds, and as a luminescent probe for biological imaging. The synthesis of (R)-4-(Trichloromethyl)-2-oxetanone involves the reaction of trichloromethyl chloroformate with ethylene oxide in the presence of a base catalyst. (R)-4-(Trichloromethyl)-2-oxetanone has low toxicity and is not known to have any significant biochemical or physiological effects. However, it is essential to handle (R)-4-(Trichloromethyl)-2-oxetanone with care, as it is a highly reactive molecule that can react with a wide range of compounds. There are several future directions for the use of (R)-4-(Trichloromethyl)-2-oxetanone in scientific research, including the development of new reactions, fluorescent probes, and materials.

Synthesis Methods

The synthesis of (R)-4-(Trichloromethyl)-2-oxetanone involves the reaction of trichloromethyl chloroformate with ethylene oxide in the presence of a base catalyst. This reaction results in the formation of (R)-4-(Trichloromethyl)-2-oxetanone, which is a white crystalline solid. The purity of (R)-4-(Trichloromethyl)-2-oxetanone is crucial for its use in scientific research, and various purification methods, such as recrystallization and column chromatography, have been used to obtain high-quality (R)-4-(Trichloromethyl)-2-oxetanone.

Scientific Research Applications

(R)-4-(Trichloromethyl)-2-oxetanone has been used in various scientific research applications due to its unique properties. One of the most significant applications of (R)-4-(Trichloromethyl)-2-oxetanone is as a fluorogenic reagent. (R)-4-(Trichloromethyl)-2-oxetanone can undergo a reaction with primary amines to produce a fluorescent product, which has been used for the detection of amino acids and peptides. (R)-4-(Trichloromethyl)-2-oxetanone has also been used as a precursor for the synthesis of other compounds, such as oxetan-3-ones and 2-oxazolines. Additionally, (R)-4-(Trichloromethyl)-2-oxetanone has been used as a luminescent probe for biological imaging, where it has been shown to have high photostability and low toxicity.

properties

CAS RN

16493-62-2

Product Name

(R)-4-(Trichloromethyl)-2-oxetanone

Molecular Formula

C4H3Cl3O2

Molecular Weight

189.42 g/mol

IUPAC Name

(4R)-4-(trichloromethyl)oxetan-2-one

InChI

InChI=1S/C4H3Cl3O2/c5-4(6,7)2-1-3(8)9-2/h2H,1H2/t2-/m1/s1

InChI Key

CPNBMBBRKINRNE-UWTATZPHSA-N

Isomeric SMILES

C1[C@@H](OC1=O)C(Cl)(Cl)Cl

SMILES

C1C(OC1=O)C(Cl)(Cl)Cl

Canonical SMILES

C1C(OC1=O)C(Cl)(Cl)Cl

Pictograms

Irritant

Origin of Product

United States

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